molecular formula C8H17NO B15342777 n-(4-Methylpentan-2-yl)acetamide CAS No. 40200-64-4

n-(4-Methylpentan-2-yl)acetamide

Cat. No.: B15342777
CAS No.: 40200-64-4
M. Wt: 143.23 g/mol
InChI Key: XSJOXQGYDROIIA-UHFFFAOYSA-N
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Description

N-(4-Methylpentan-2-yl)acetamide is a secondary acetamide derivative featuring a branched alkyl substituent (4-methylpentan-2-yl group) attached to the acetamide backbone. The compound’s structure comprises a carbonyl group linked to an amine group, with the nitrogen atom bonded to the 4-methylpentan-2-yl moiety. Acetamides are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and participating in nucleophilic reactions .

Properties

CAS No.

40200-64-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)acetamide

InChI

InChI=1S/C8H17NO/c1-6(2)5-7(3)9-8(4)10/h6-7H,5H2,1-4H3,(H,9,10)

InChI Key

XSJOXQGYDROIIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-(4-Methylpentan-2-yl)acetamide involves the direct amidation of acetic acid with 4-methylpentan-2-amine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Acylation of Amines: Another approach involves the acylation of 4-methylpentan-2-amine with acetic anhydride or acetyl chloride under basic conditions. This method is often preferred for its simplicity and high yield.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methylpentan-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use as a precursor in the synthesis of drug candidates, particularly those targeting neurological and inflammatory disorders.

    Industry: N-(4-Methylpentan-2-yl)acetamide is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Methylpentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Reference
This compound C₈H₁₇NO 143.23 (calc.) Branched alkyl (4-methylpentan-2-yl) Hypothetical: High lipophilicity, potential use in lipid-soluble drug formulations N/A
N-(4-Hydroxyphenyl)acetamide (Acetaminophen) C₈H₉NO₂ 151.17 Aromatic (4-hydroxyphenyl) Analgesic/antipyretic; moderate logP (1.5); water-soluble due to -OH group
2-Azido-N-(4-methylphenyl)acetamide C₁₀H₁₁N₅O 217.23 Aromatic (4-methylphenyl) + azide Synthetic intermediate for click chemistry; azide group enables bioorthogonal reactions
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ 211.23 Aromatic (4-fluorophenyl) + branched alkyl Predicted high lipophilicity (logP ~3.0); potential CNS drug candidate
N-(4-Nitrophenethyl)acetamide C₁₀H₁₂N₂O₃ 208.22 Aromatic (4-nitrophenethyl) Pharmaceutical intermediate; nitro group enhances reactivity in reduction reactions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₁₀ClN₂O₅S 302.71 Aromatic (chloro-nitro-phenyl) + sulfonyl Sulfur-containing heterocycle precursor; nitro group stabilizes charge transfer

Key Observations:

Substituent Effects on Lipophilicity: Alkyl vs. Aromatic Groups: this compound’s branched alkyl chain likely confers higher lipophilicity (predicted logP >2.0) compared to aromatic derivatives like acetaminophen (logP 1.5) . This property may enhance membrane permeability but reduce water solubility. Electron-Withdrawing Groups: Compounds with nitro (e.g., N-(4-Nitrophenethyl)acetamide) or sulfonyl groups exhibit increased reactivity in electrophilic substitutions, making them valuable intermediates in drug synthesis .

Biological and Industrial Applications: Aromatic Acetamides: Acetaminophen’s hydroxyl group enables hydrogen bonding, critical for its analgesic activity and solubility in biological systems .

Synthetic Utility :

  • Azide-Functionalized Acetamides : 2-Azido-N-(4-methylphenyl)acetamide serves as a scaffold for Huisgen cycloaddition, enabling rapid synthesis of triazole-linked pharmaceuticals .
  • Sulfur-Containing Derivatives : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide’s sulfonyl group facilitates nucleophilic displacement reactions, useful in synthesizing thiadiazoles .

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